molecular formula C45H72N14O10 B561591 H-Val-pro-asn-leu-pro-gln-arg-phe-NH2

H-Val-pro-asn-leu-pro-gln-arg-phe-NH2

Cat. No.: B561591
M. Wt: 969.1 g/mol
InChI Key: JFZCLMZUABKABL-GVCDGELBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Val-pro-asn-leu-pro-gln-arg-phe-NH2 is a synthetic peptide composed of the amino acids valine, proline, asparagine, leucine, proline, glutamine, arginine, and phenylalanine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Val-pro-asn-leu-pro-gln-arg-phe-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Industrial Production Methods

Industrial production of peptides like this compound involves large-scale SPPS, often automated to increase efficiency and yield. The process is similar to laboratory synthesis but scaled up with more robust equipment and stringent quality control measures .

Chemical Reactions Analysis

Types of Reactions

H-Val-pro-asn-leu-pro-gln-arg-phe-NH2 can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can yield free thiols .

Scientific Research Applications

H-Val-pro-asn-leu-pro-gln-arg-phe-NH2 has several scientific research applications:

Mechanism of Action

The mechanism of action of H-Val-pro-asn-leu-pro-gln-arg-phe-NH2 involves its interaction with specific receptors or enzymes in the body. It may act as a ligand for neuropeptide receptors, modulating various physiological processes. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

    H-Val-pro-asn-leu-pro-gln-arg-phe-OH: Similar structure but with a free carboxyl group instead of an amide.

    H-Val-pro-asn-leu-pro-gln-arg-phe-OMe: Methyl ester derivative.

    H-Val-pro-asn-leu-pro-gln-arg-phe-NH2 (analog): Analog with one or more amino acid substitutions.

Uniqueness

This compound is unique due to its specific sequence and the presence of an amide group at the C-terminus. This modification can influence its stability, solubility, and biological activity compared to other similar peptides .

Properties

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pentanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H72N14O10/c1-24(2)21-31(57-40(65)30(23-35(47)61)56-42(67)33-15-10-20-59(33)44(69)36(48)25(3)4)43(68)58-19-9-14-32(58)41(66)54-28(16-17-34(46)60)39(64)53-27(13-8-18-52-45(50)51)38(63)55-29(37(49)62)22-26-11-6-5-7-12-26/h5-7,11-12,24-25,27-33,36H,8-10,13-23,48H2,1-4H3,(H2,46,60)(H2,47,61)(H2,49,62)(H,53,64)(H,54,66)(H,55,63)(H,56,67)(H,57,65)(H4,50,51,52)/t27-,28-,29-,30-,31-,32-,33-,36-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFZCLMZUABKABL-GVCDGELBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CC=CC=C2)C(=O)N)NC(=O)C(CC(=O)N)NC(=O)C3CCCN3C(=O)C(C(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](C(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H72N14O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

969.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
H-Val-pro-asn-leu-pro-gln-arg-phe-NH2
Reactant of Route 2
H-Val-pro-asn-leu-pro-gln-arg-phe-NH2
Reactant of Route 3
H-Val-pro-asn-leu-pro-gln-arg-phe-NH2
Reactant of Route 4
H-Val-pro-asn-leu-pro-gln-arg-phe-NH2
Reactant of Route 5
H-Val-pro-asn-leu-pro-gln-arg-phe-NH2
Reactant of Route 6
H-Val-pro-asn-leu-pro-gln-arg-phe-NH2

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.